VU0364770 hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

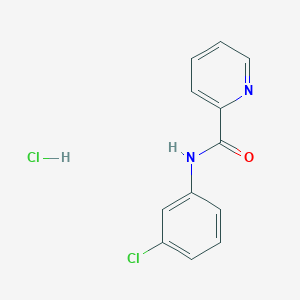

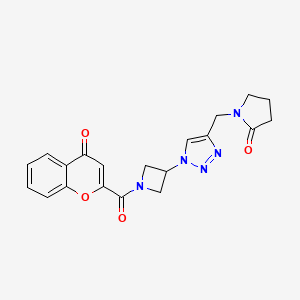

VU0364770 hydrochloride is a selective and potent positive allosteric modulator (PAM) of mGlu4 . It exhibits EC50s of 290 nM and 1.1 μM at rat mGlu4 and human mGlu4 receptor, respectively . It also exhibits antagonist activity at mGlu5 with a potency of 17.9 μM and PAM activity at mGlu6 with a potency of 6.8 μM .

Molecular Structure Analysis

The molecular formula of VU0364770 hydrochloride is C12H9ClN2O . The exact molecular structure would require more specific information or a detailed analysis which is not available in the current search results.Chemical Reactions Analysis

VU0364770 is a potent PAM of multiple signaling pathways that enhances the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate . It produces a concentration-dependent potentiation of the response to an EC20 concentration of glutamate .Physical And Chemical Properties Analysis

The CAS Number of VU0364770 hydrochloride is 1414842-70-8 . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current search results.Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Research : VU0364770 has been studied for its potential in treating Parkinson's disease (PD). It acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), showing efficacy in rodent models of PD. The compound was effective both alone and in combination with other treatments like l-DOPA or adenosine 2A antagonists. This research suggests that mGlu4 PAMs like VU0364770 could be a novel approach for symptomatic treatment of PD (Jones et al., 2012).

Advanced Oxidation/Reduction Processes : VU0364770 hydrochloride is involved in studies related to the degradation, dehalogenation, and mineralization of trichloroacetic acid (TCAA) using advanced oxidation/reduction processes (AORPs) in a VUV reactor. These studies are important for understanding the efficient decomposition and mineralization of halogenated organic compounds (Moussavi & Rezaei, 2017).

Vacuum Ultraviolet (VUV) Beamline/Endstations : Research involving VU0364770 hydrochloride also extends to the construction of VUV beamlines for studies in combustion chemistry. This is crucial for detecting reactive intermediates in combustion processes (Zhou et al., 2016).

Vacuum Photoabsorption Spectroscopy in Layer-by-Layer Films : Studies involving VU0364770 hydrochloride include using vacuum photoabsorption spectroscopy for analyzing layer-by-layer films of certain polyelectrolytes. This research is significant for understanding the electronic excitation energies and ionization degrees in these materials (Ferreira et al., 2013).

Gas Chromatography with VUV Detector : Another application of VU0364770 hydrochloride is in gas chromatography, where a VUV detector is used for analyzing various chemical species. This highlights the versatility of VUV technology in a wide range of research areas (Schug et al., 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

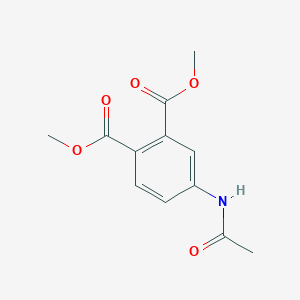

N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O.ClH/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11;/h1-8H,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNNJOSFWZBQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2434907.png)

![2-(4-Chlorobenzyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2434914.png)

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B2434918.png)

![3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2434921.png)

![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2434924.png)

![2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2434925.png)

![N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide](/img/structure/B2434927.png)

![(3-{[(2-ethoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl 2-methylpropanoate](/img/structure/B2434930.png)